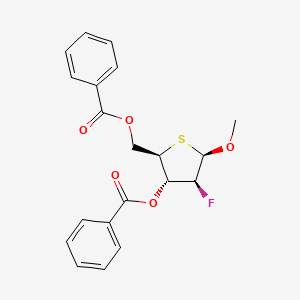
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside: is a synthetic nucleoside analogue. This compound is characterized by its unique structure, which includes a fluorine atom and a sulfur atom incorporated into the sugar moiety. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and biochemistry, due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, such as a protected ribose or arabinose.
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Thio Modification: The sulfur atom is introduced through a substitution reaction, often using thiolating agents like Lawesson’s reagent.
Benzoylation: The hydroxyl groups are protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by deprotection steps to yield the desired nucleoside analogue.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfur atom, leading to various reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the fluorine or sulfur positions.
科学的研究の応用
Chemistry
In chemistry, Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a nucleoside analogue. It can be incorporated into DNA or RNA, affecting their stability and function. This makes it a valuable tool for studying nucleic acid interactions and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential antiviral and anticancer properties. Nucleoside analogues are known to interfere with viral replication and cancer cell proliferation, making them promising candidates for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its unique properties may lead to the discovery of novel drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine and sulfur atoms play crucial roles in enhancing the compound’s stability and binding affinity to target enzymes and receptors.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl nucleosides: These compounds also contain a fluorine atom at the 2’ position but lack the sulfur modification.
4’-Thio nucleosides: These analogues have a sulfur atom at the 4’ position but do not include the fluorine modification.
Benzoylated nucleosides: Compounds with benzoyl groups protecting the hydroxyl groups, similar to the benzoylation in Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside.
Uniqueness
This compound is unique due to the combination of fluorine and sulfur modifications in its structure. This dual modification enhances its stability and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H19FO5S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20-/m1/s1 |
InChIキー |
WUBPGNSEZZQBOT-AXVVYFOYSA-N |
異性体SMILES |
CO[C@H]1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
正規SMILES |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
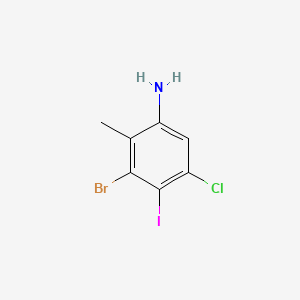
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

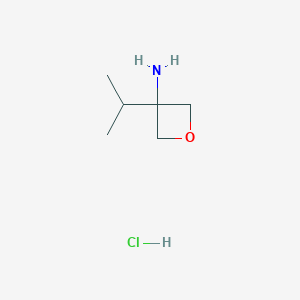
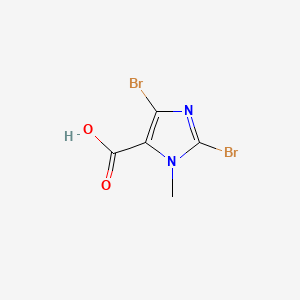
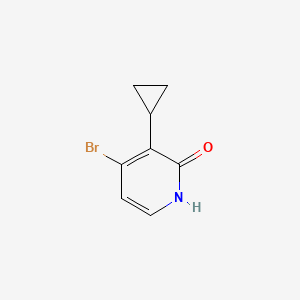
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
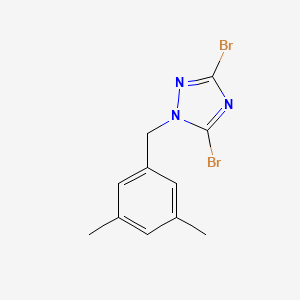
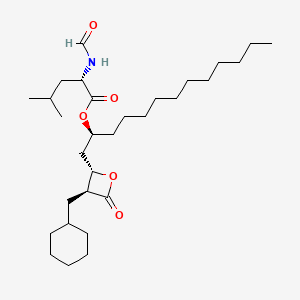
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
